molecular formula C17H18N2O4 B5199191 N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide

N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide

Cat. No.: B5199191
M. Wt: 314.34 g/mol
InChI Key: GHIZPBPMKQXDQS-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethyl group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-ethoxyacetophenone to introduce the nitro group, followed by the reduction of the nitro group to an amine. The resulting amine is then acylated with 4-nitrobenzoyl chloride to form the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization, distillation, and chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N-[1-(4-ethoxyphenyl)ethyl]-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide can be compared with similar compounds such as:

    Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl structure but different functional groups.

    N-[1-(4-ethoxyphenyl)ethyl]-4-ethylaniline: Another compound with a similar ethoxyphenyl structure but different substituents on the aromatic ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-23-16-10-6-13(7-11-16)12(2)18-17(20)14-4-8-15(9-5-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIZPBPMKQXDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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